molecular formula C17H23N3O3S B2513475 Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate CAS No. 1445612-78-1

Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate

Cat. No.: B2513475
CAS No.: 1445612-78-1
M. Wt: 349.45
InChI Key: RBEDGGHWXHXTEK-UHFFFAOYSA-N
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Description

Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate is a complex organic compound featuring a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 1,2,4-oxadiazole ring bearing a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thienyl group can undergo oxidation reactions, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Substituted carbamates or thienyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of oxadiazole derivatives with biological macromolecules. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore in the design of new therapeutic agents. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in drug molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the oxadiazole and thienyl groups.

Mechanism of Action

The mechanism of action of tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate involves its interaction with molecular targets through the oxadiazole ring. This ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, or nucleic acids, modulating their activity. The thienyl group can further enhance these interactions through its aromaticity and electron-rich nature.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl {1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Similar structure but with a different thienyl substitution pattern.

    Tert-butyl {1-[3-(3-furyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Contains a furyl group instead of a thienyl group.

    Tert-butyl {1-[3-(3-phenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate: Features a phenyl group in place of the thienyl group.

Uniqueness

The unique combination of the thienyl group and the oxadiazole ring in tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate provides distinct electronic and steric properties that can be exploited in various applications. The thienyl group offers additional π-electron density, enhancing interactions with biological targets and potentially improving the compound’s pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-16(2,3)22-15(21)19-17(8-5-4-6-9-17)14-18-13(20-23-14)12-7-10-24-11-12/h7,10-11H,4-6,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEDGGHWXHXTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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